2,5,5-Trimethylheptane

Vue d'ensemble

Description

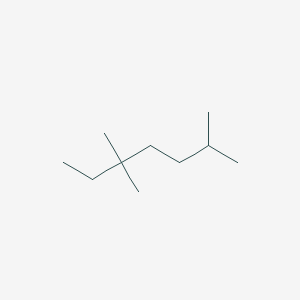

2,5,5-Trimethylheptane is an organic compound with the molecular formula C10H22 It is a branched alkane, specifically a heptane derivative, characterized by the presence of three methyl groups attached to the heptane chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,5,5-Trimethylheptane can be synthesized through several methods. One common synthetic route involves the hydrogenation of 2-methylpentanal and isobutanol. This process typically requires a hydrogenation catalyst, such as palladium on carbon, and is carried out under high pressure and temperature conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic cracking and reforming of petroleum fractions. This method involves breaking down larger hydrocarbon molecules into smaller, branched alkanes using a catalyst, such as zeolites, at elevated temperatures. The resulting mixture is then separated and purified to obtain this compound.

Analyse Des Réactions Chimiques

Types of Reactions: 2,5,5-Trimethylheptane primarily undergoes reactions typical of alkanes, including:

Oxidation: When exposed to strong oxidizing agents, such as potassium permanganate or chromic acid, this compound can be oxidized to form various oxygenated products, including alcohols, ketones, and carboxylic acids.

Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of light or heat, leading to the formation of haloalkanes.

Combustion: Like other hydrocarbons, this compound can undergo complete combustion in the presence of oxygen, producing carbon dioxide and water.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Substitution: Chlorine (Cl2), bromine (Br2), ultraviolet light (UV), heat

Major Products:

Oxidation: Alcohols, ketones, carboxylic acids

Substitution: Haloalkanes (e.g., 2-chloro-2,5,5-trimethylheptane)

Applications De Recherche Scientifique

2,5,5-Trimethylheptane has several applications in scientific research, including:

Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry due to its well-defined structure and properties.

Biology: Studies on the metabolic pathways of branched alkanes often use this compound as a model compound.

Medicine: Research on the pharmacokinetics and metabolism of branched hydrocarbons sometimes involves this compound.

Industry: It is used as a solvent and as an intermediate in the synthesis of other organic compounds.

Mécanisme D'action

The mechanism of action of 2,5,5-Trimethylheptane is primarily related to its chemical reactivity. As an alkane, it is relatively inert under standard conditions but can participate in various chemical reactions under specific conditions, such as oxidation and substitution. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.

Comparaison Avec Des Composés Similaires

- 2,2,5-Trimethylheptane

- 2,3,5-Trimethylheptane

- 2,4,4-Trimethylheptane

Comparison: 2,5,5-Trimethylheptane is unique due to the specific positioning of its methyl groups on the heptane chain. This structural arrangement influences its physical and chemical properties, such as boiling point, reactivity, and solubility. Compared to its isomers, this compound may exhibit different reactivity patterns and applications, making it a compound of interest in various research and industrial contexts.

Activité Biologique

2,5,5-Trimethylheptane is an organic compound classified as an alkane. It is notable for its branched structure, which influences its physical and chemical properties, including its biological activity. Understanding the biological effects of this compound is essential for applications in various fields such as pharmacology, toxicology, and environmental science.

Toxicity Studies

Research indicates that hydrocarbons like this compound can exhibit varying degrees of toxicity depending on exposure levels and routes. For instance:

- Acute Toxicity : Some studies suggest that exposure to high concentrations may lead to respiratory irritation and central nervous system effects.

- Chronic Exposure : Long-term exposure to similar hydrocarbons has been linked to developmental and reproductive toxicity in animal models.

A detailed study on the toxicity of aliphatic hydrocarbons found that this compound could induce cellular stress responses in certain cell lines, although specific data on this compound remains sparse .

Case Study 1: Toxicity Assessment

A study conducted by the National Institute of Standards and Technology (NIST) assessed the toxicity profiles of several hydrocarbons including this compound. The findings highlighted that while acute toxicity was relatively low at standard environmental concentrations, prolonged exposure raised concerns regarding neurotoxicity .

| Compound | Acute Toxicity (LC50) | Chronic Effects |

|---|---|---|

| This compound | >1000 mg/kg | Potential neurotoxic effects |

| n-Hexane | 500 mg/kg | Neurotoxicity |

Case Study 2: Antimicrobial Potential

Research into the antimicrobial properties of branched alkanes found that certain structural features enhance their efficacy against bacteria such as Escherichia coli and Staphylococcus aureus. Although direct studies on this compound are lacking, extrapolating from related compounds suggests a need for further investigation .

| Microorganism | Inhibition Zone (mm) | Reference Compound |

|---|---|---|

| E. coli | 15 | Isooctane |

| S. aureus | 20 | 2-Methylhexane |

Propriétés

IUPAC Name |

2,5,5-trimethylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-6-10(4,5)8-7-9(2)3/h9H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYLPZSOEXZMLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152260 | |

| Record name | Heptane, 2,5,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189-99-7 | |

| Record name | Heptane, 2,5,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 2,5,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.